molecular formula C19H18N4S B5510084 5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol

5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5510084
M. Wt: 334.4 g/mol
InChI Key: VONOOVMVHIMLAM-OCRAYANJSA-N
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Description

The chemical under discussion belongs to the family of triazole derivatives. Triazoles are a significant class of compounds known for their versatile applications in medicinal chemistry, agriculture, and materials science due to their unique structural motif and pharmacological properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep synthetic routes incorporating cyclization, condensation, and substitution reactions. A basic approach includes the cyclization of dithiocarbazinate with hydrazine hydrate, followed by condensation with various aldehydes to introduce substituents at specific positions on the triazole ring (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by spectroscopic methods such as IR and NMR, providing insights into the arrangement of atoms and the presence of functional groups. These analyses confirm the successful incorporation of the desired substituents into the triazole framework (Ünver & Tanak, 2018).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including S-alkylation, to produce a range of compounds with potential biological activities. These reactions are crucial for modifying the chemical properties of the base triazole structure to enhance its pharmacological profile (Hotsulia & Fedotov, 2019).

Scientific Research Applications

Corrosion Inhibition

One significant application of triazole derivatives is in corrosion inhibition. Ansari, Quraishi, and Singh (2014) have explored Schiff’s bases of pyridyl substituted triazoles as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. Their findings indicate that such compounds exhibit high inhibition efficiency, suggesting their potential in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures in industrial settings (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activities

Another area of research for triazole derivatives is in developing new antimicrobial agents. Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities. Their work demonstrates the potential of these compounds in creating new treatments against microbial infections, highlighting the versatility of triazole derivatives in pharmaceutical chemistry (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Electrochemical Applications

Triazole derivatives also find applications in electrochemical studies. Fotouhi, Hajilari, and Heravi (2002) investigated the electrochemical behavior of some thiotriazoles in aqueous-alcoholic media at the glassy carbon electrode. Their study provides insights into the redox behavior of these compounds, which could be relevant for developing electrochemical sensors or batteries (Fotouhi, Hajilari, & Heravi, 2002).

properties

IUPAC Name

3-(2-methylphenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c1-14(12-16-9-4-3-5-10-16)13-20-23-18(21-22-19(23)24)17-11-7-6-8-15(17)2/h3-13H,1-2H3,(H,22,24)/b14-12+,20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONOOVMVHIMLAM-OCRAYANJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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